molecular formula C14H24F2N4O10P2 B13433046 Gemcitabine Diphosphate Choline

Gemcitabine Diphosphate Choline

Cat. No.: B13433046
M. Wt: 508.31 g/mol
InChI Key: WEAJNZCNBIEIHD-YUSALJHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gemcitabine Diphosphate Choline is synthesized through a series of phosphorylation reactions starting from gemcitabine. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and finally gemcitabine triphosphate . The formation of this compound involves the incorporation of choline via the Kennedy pathway, catalyzed by enzymes such as choline kinase, CTP:phosphocholine cytidylyltransferase, and cholinephosphotransferase .

Industrial Production Methods: the production of gemcitabine itself involves chemical synthesis followed by enzymatic phosphorylation to achieve the desired metabolites .

Chemical Reactions Analysis

Types of Reactions: Gemcitabine Diphosphate Choline undergoes several biochemical reactions, primarily phosphorylation and incorporation into metabolic pathways. It does not typically undergo oxidation or reduction reactions but is involved in substitution reactions where phosphate groups are added or removed .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as deoxycytidine kinase, choline kinase, and CTP:phosphocholine cytidylyltransferase. These enzymes facilitate the phosphorylation and incorporation of choline into the compound .

Major Products: The major products formed from the reactions involving this compound include gemcitabine triphosphate and other phosphorylated metabolites that play a role in DNA synthesis and inhibition of ribonucleotide reductase .

Properties

Molecular Formula

C14H24F2N4O10P2

Molecular Weight

508.31 g/mol

IUPAC Name

[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C14H24F2N4O10P2/c1-20(2,3)6-7-27-31(23,24)30-32(25,26)28-8-9-11(21)14(15,16)12(29-9)19-5-4-10(17)18-13(19)22/h4-5,9,11-12,21H,6-8H2,1-3H3,(H3-,17,18,22,23,24,25,26)/t9-,11-,12-/m1/s1

InChI Key

WEAJNZCNBIEIHD-YUSALJHKSA-N

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O

Origin of Product

United States

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